7-O-Methylmangiferin

Description

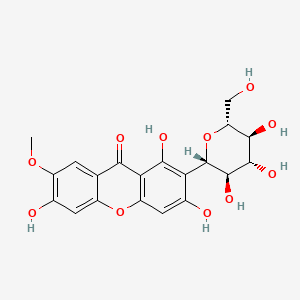

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trihydroxy-7-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBSFHNHCNZEOY-PQSJUMPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-O-Methylmangiferin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methylmangiferin, a xanthone C-glycoside, is a promising natural compound with potential therapeutic applications. This technical guide provides an in-depth overview of its primary natural sources, distribution within plant matrices, and detailed methodologies for its extraction, isolation, and quantification. While structurally similar to the more widely studied mangiferin, this compound's distinct pharmacological profile necessitates a focused understanding of its botanical origins and analytical protocols. This document synthesizes current scientific literature to support research and development efforts targeting this compound.

Natural Sources and Distribution

Contrary to what its name might suggest, this compound is not typically found in Mangifera indica (mango). The primary and scientifically validated botanical sources of this compound are species within the Polygalaceae and Asparagaceae families.

Key Natural Sources:

-

Polygala tenuifolia Willd.: The roots and root cortex of this plant, commonly used in traditional Chinese medicine as "Yuan Zhi," are a significant source of this compound.[1][2]

-

Anemarrhena asphodeloides Bunge: The rhizomes of this plant, known as "Zhi Mu" in traditional Chinese medicine, also contain this compound.[3][4][5]

Distribution within Plant Tissues:

Current research indicates that this compound is predominantly localized in the underground parts of the source plants.

-

In Polygala tenuifolia, the highest concentrations are found in the roots and, more specifically, the root cortex.[1]

-

In Anemarrhena asphodeloides, the rhizome is the primary site of accumulation.[4]

At present, there is a lack of extensive quantitative data in the readily available scientific literature detailing the precise concentration of this compound in various plant parts. The table below summarizes the known sources and the plant parts in which this compound is found.

| Plant Species | Family | Plant Part | Reported Presence of this compound |

| Polygala tenuifolia Willd. | Polygalaceae | Root, Root Cortex | Yes[1][2] |

| Anemarrhena asphodeloides Bunge | Asparagaceae | Rhizome | Yes[3][4][5] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from its natural sources. These protocols are synthesized from various research publications and represent common and effective approaches.

Extraction Methodologies

The choice of extraction method can significantly impact the yield and purity of this compound. Both conventional and modern techniques have been employed.

2.1.1. Conventional Solvent Extraction:

This is the most common method for obtaining a crude extract containing this compound.

-

Plant Material Preparation: Dried and powdered roots of Polygala tenuifolia or rhizomes of Anemarrhena asphodeloides are used as the starting material.

-

Solvent Selection: A 70% methanol or 75% ethanol solution is frequently used for extraction.[6][7]

-

Procedure:

-

Macerate the powdered plant material in the chosen solvent at room temperature for 24 hours. The process is typically repeated three times to ensure exhaustive extraction.

-

Alternatively, use a Soxhlet apparatus for continuous extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2.1.2. Modern Extraction Techniques:

Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer more efficient and environmentally friendly alternatives to conventional methods. While specific protocols for this compound are not extensively detailed, the principles applied to the extraction of the similar compound mangiferin can be adapted.

-

Ultrasound-Assisted Extraction (UAE):

-

Mix the powdered plant material with the extraction solvent (e.g., 44% ethanol) at a specific liquid-to-solid ratio (e.g., 38:1 mL/g).[8]

-

Submerge the vessel in an ultrasonic bath at a controlled temperature (e.g., 60°C) and sonicate for a defined period (e.g., 20 minutes).[8]

-

Filter the extract and concentrate as described above.

-

-

Microwave-Assisted Extraction (MAE):

-

Place the powdered plant material and solvent (e.g., 80% ethanol) in a microwave-safe extraction vessel.[9]

-

Apply microwave irradiation at a specific power (e.g., 550 W) for a short duration (e.g., 50 seconds).[9] A pre-leaching step, where the material is soaked in the solvent for a period (e.g., 20 minutes) before irradiation, can improve yield.[9]

-

Allow the vessel to cool, then filter and concentrate the extract.

-

The workflow for a typical extraction process is illustrated in the diagram below.

Isolation and Purification Protocol

Purification of this compound from the crude extract is typically achieved through a combination of column chromatography techniques.

-

Initial Fractionation (e.g., Diaion HP-20):

-

Dissolve the crude extract in water and load it onto a Diaion HP-20 column.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 40%, 60%, 80%, 100% methanol).[6]

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Further Purification (e.g., Sephadex LH-20):

-

Pool the fractions rich in this compound and concentrate them.

-

Apply the concentrated fraction to a Sephadex LH-20 column.

-

Elute with a suitable solvent, such as a methanol-water mixture (e.g., 6:4 v/v), to separate this compound from other closely related compounds.[6]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For obtaining high-purity this compound, preparative HPLC is the final step.

-

Use a C18 column with a mobile phase consisting of a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Inject the partially purified fraction and collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical HPLC method.

-

The following diagram illustrates a typical isolation and purification workflow.

Quantification by HPLC-UV

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a standard method for the quantification of this compound in plant extracts.

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

-

Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of methanol (A) and 0.2% phosphoric acid in water (B) with a ratio of 20:80.[10]

-

Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength of this compound, which is around 258 nm.

-

Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). Create a series of dilutions to construct a calibration curve.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis: Run the samples and standards. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve.

Signaling Pathways

While research on the specific signaling pathways modulated by this compound is still emerging, the extensive studies on its parent compound, mangiferin, provide valuable insights into its potential mechanisms of action, particularly in relation to its anti-inflammatory and neuroprotective effects.

Disclaimer: The following signaling pathway diagrams are based on published research for mangiferin . Due to the structural similarity, it is hypothesized that this compound may exert similar effects, but this requires direct experimental validation.

Putative Anti-Inflammatory Signaling Pathway (via NF-κB Inhibition)

Mangiferin has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines.

Putative Neuroprotective Signaling Pathway (via Nrf2 Activation)

Mangiferin is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in the cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant enzymes.

References

- 1. Xanthone glycosides from Polygala tenuifolia and their conformational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. GSRS [precision.fda.gov]

- 6. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Safety of the Root Extract of Polygala tenuifolia Willdenow in Sprague-Dawley Rats and Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrasound-Assisted Extraction of Mangiferin from Mango (Mangifera indica L.) Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental and modeling studies on microwave-assisted extraction of mangiferin from Curcuma amada - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ultrasound-Assisted Enzymatic Extraction of Mangiferin From Mango (Mangifera indica L.) Peels: Process Optimization and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of 7-O-Methylmangiferin from Polygala tenuifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and systematic methodology for the isolation of 7-O-Methylmangiferin, a xanthone derivative, from the roots of Polygala tenuifolia. Polygala tenuifolia, a traditional Chinese herb, is a known reservoir of various bioactive compounds, including xanthones, which have garnered significant interest for their potential pharmacological activities. This document provides a comprehensive overview of the extraction, fractionation, and purification processes, culminating in the isolation of this compound. Detailed experimental protocols, quantitative data representation, and a visual workflow are presented to facilitate replication and further research in drug discovery and development.

Introduction

Polygala tenuifolia Willd. has a long history of use in traditional medicine for its purported cognitive-enhancing and neuroprotective effects. Phytochemical investigations have revealed a rich chemical profile, including triterpenoid saponins, oligosaccharide esters, and a variety of xanthones. Among these, this compound has been identified as a constituent of the root cortex of this plant.[1][2] Xanthones, a class of polyphenolic compounds, are known for a wide spectrum of biological activities, making them attractive candidates for drug development. The isolation and characterization of specific xanthones like this compound are crucial steps in unlocking their therapeutic potential. This guide provides a detailed protocol for the isolation of this compound, based on established phytochemical techniques.

Experimental Protocols

The isolation of this compound from Polygala tenuifolia is a multi-step process involving extraction, solvent partitioning, and sequential chromatographic separations.

Plant Material and Extraction

-

Plant Material : Dried roots of Polygala tenuifolia (3.0 kg) are used as the starting material.[3]

-

Extraction : The dried roots are ground into a coarse powder. The powdered material is then extracted three times with 70% methanol (MeOH) at room temperature, with each extraction lasting 24 hours.[3] The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Fractionation

-

Initial Column Chromatography : The concentrated 70% MeOH extract is subjected to column chromatography over Diaion HP-20 resin.[3]

-

Gradient Elution : The column is eluted with a gradient of MeOH in water (H₂O), starting from 100% H₂O and gradually increasing the MeOH concentration. A typical gradient might be: 0:1, 4:6, 6:4, 7:3, 8:2, 9:1, and finally 10:0 (MeOH:H₂O).[3] This process yields multiple fractions.

Purification of this compound

The fractions containing xanthones, as identified by preliminary analysis such as thin-layer chromatography (TLC), are pooled for further purification.

-

Sephadex LH-20 Chromatography : The xanthone-rich fraction is further purified using Sephadex LH-20 column chromatography, eluting with a MeOH:H₂O mixture (e.g., 6:4 v/v).[3]

-

Silica Gel Chromatography : Subsequent purification is carried out on a silica gel column. The column is typically eluted with a gradient of increasing polarity, such as a chloroform-methanol or ethyl acetate-methanol solvent system.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : The final purification step to obtain high-purity this compound involves preparative HPLC on a C18 column. A common mobile phase is a gradient of methanol or acetonitrile in water.

Quantitative Data

The yield of this compound can vary depending on the source of the plant material and the efficiency of the isolation procedure.

| Parameter | Value | Reference |

| Starting Material | 3.0 kg of dried Polygala tenuifolia roots | [3] |

| Yield of this compound | Variable | - |

Spectroscopic Data for Structural Elucidation

The structure of the isolated compound is confirmed as this compound by comparing its spectroscopic data (¹H NMR, ¹³C NMR, and MS) with reported values.

| Data Type | Key Data Points |

| ¹H NMR | Expected signals for aromatic protons, a methoxy group, a sugar moiety, and hydroxyl groups. |

| ¹³C NMR | Resonances corresponding to the xanthone skeleton, including carbonyl carbon, aromatic carbons, and carbons of the sugar unit. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula of this compound (C₂₀H₂₀O₁₁). |

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from Polygala tenuifolia.

Caption: Workflow for the isolation of this compound.

Conclusion

This guide provides a robust and detailed framework for the discovery and isolation of this compound from the roots of Polygala tenuifolia. By following the outlined experimental protocols, researchers can successfully isolate this xanthone for further investigation into its pharmacological properties and potential as a therapeutic agent. The provided workflow and data structure serve as a valuable resource for natural product chemists, pharmacologists, and professionals in the field of drug development.

References

An In-depth Technical Guide to 7-O-Methylmangiferin: Physicochemical Properties and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylmangiferin, a C-glucosylxanthone, is a naturally occurring bioactive compound found in several plant species, including Polygala tenuifolia and Anemarrhena asphodeloides.[1][2] As a derivative of the well-studied mangiferin, this compound is attracting increasing interest within the scientific community for its potential therapeutic applications, particularly in the realms of neuroprotection and anti-inflammatory action. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its modulation of key signaling pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent. While experimental data for some properties are limited in publicly available literature, a combination of vendor specifications and predicted values provides a solid foundation for research and development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₀O₁₁ | [1][2] |

| Molecular Weight | 436.37 g/mol | [2] |

| CAS Number | 31002-12-7 | [3] |

| Appearance | White to off-white or yellow crystalline powder | [4] |

| Melting Point | Not experimentally determined in available literature. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, and Pyridine. Insoluble in water. | [3] |

| Predicted Boiling Point | 828.6 ± 65.0 °C | |

| Predicted Density | 1.713 ± 0.06 g/cm³ | |

| Predicted pKa | 6.10 ± 0.20 |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data, which are essential for the identification and characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available in sufficient detail in the searched literature. |

Table 3: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in sufficient detail in the searched literature. |

Table 4: IR, UV-Vis, and Mass Spectrometry Data of this compound

| Spectroscopic Technique | Key Absorptions / Signals |

| Infrared (IR) | Expected characteristic peaks for O-H, C-H (aromatic and aliphatic), C=O (ketone), C=C (aromatic), and C-O (ether, alcohol) functional groups. |

| UV-Visible (UV-Vis) | Expected absorption maxima characteristic of the xanthone chromophore. |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]+ or pseudomolecular ion peaks (e.g., [M+H]+, [M+Na]+) corresponding to the molecular weight of 436.37. |

Experimental Protocols

Isolation of this compound from Polygala tenuifolia

The following is a generalized workflow for the isolation of xanthone glycosides, including this compound, from the cortexes of Polygala tenuifolia, based on methodologies described in the literature.[3]

Methodology Details:

-

Extraction: The dried and powdered cortexes of Polygala tenuifolia are extracted with a suitable solvent, typically methanol, at room temperature or under reflux.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fractions enriched with xanthone glycosides (often the ethyl acetate or n-butanol fraction) are subjected to various column chromatography techniques. This may include silica gel chromatography with a gradient elution system (e.g., chloroform-methanol) and/or size-exclusion chromatography on Sephadex LH-20.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Isolation and Purification: Fractions containing the target compound are combined and further purified by repeated chromatography, potentially including preparative HPLC, to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy.

Biological Activities and Signaling Pathways

While research specifically on this compound is emerging, the extensive studies on its parent compound, mangiferin, provide a strong basis for predicting its biological activities. Mangiferin is well-documented to possess neuroprotective and anti-inflammatory properties, and it is hypothesized that this compound shares these activities, potentially with altered potency or bioavailability due to the methyl group.

Neuroprotective Effects

Mangiferin has been shown to exert neuroprotective effects through the modulation of several key signaling pathways. It is plausible that this compound acts through similar mechanisms.

References

- 1. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 7-O-Methylmangiferin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 7-O-Methylmangiferin, a xanthone glycoside isolated from medicinal plants such as Polygala tenuifolia. The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document presents a summary of the key spectroscopic data, detailed experimental protocols for its acquisition, and a visualization of a relevant biological signaling pathway.

Spectroscopic Data Presentation

The structural confirmation of this compound is achieved through the detailed analysis of its 1H NMR, 13C NMR, and mass spectrometry data. The following tables summarize the quantitative data for unambiguous identification.

Table 1: 1H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d6)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.85 | s | |

| H-5 | 6.36 | s | |

| H-8 | 6.21 | s | |

| 7-OCH3 | 3.88 | s | |

| H-1' | 4.65 | d | 9.8 |

| H-2' | 4.08 | t | 9.0 |

| H-3' | 3.25 | m | |

| H-4' | 3.18 | m | |

| H-5' | 3.15 | m | |

| H-6'a | 3.72 | dd | 11.8, 5.5 |

| H-6'b | 3.48 | m |

Table 2: 13C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d6)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-1 | 161.9 |

| C-2 | 108.1 |

| C-3 | 163.8 |

| C-4 | 93.4 |

| C-4a | 156.4 |

| C-5 | 98.2 |

| C-5a | 151.8 |

| C-6 | 154.2 |

| C-7 | 160.5 |

| C-8 | 93.0 |

| C-8a | 102.9 |

| C-9 | 182.1 |

| 7-OCH3 | 56.1 |

| C-1' | 72.9 |

| C-2' | 70.5 |

| C-3' | 78.9 |

| C-4' | 69.5 |

| C-5' | 81.5 |

| C-6' | 61.2 |

Table 3: Mass Spectrometry (MS) Data for this compound

| Technique | Ion/Fragment | m/z |

| ESI-MS | [M+H]+ | 437 |

| ESI-MS | [M+Na]+ | 459 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the accurate structural elucidation of natural products. The following protocols outline the general methodologies employed for the characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is then transferred to a 5 mm NMR tube.

-

1D NMR Spectra Acquisition:

-

1H and 13C NMR spectra are acquired on a 400 or 500 MHz NMR spectrometer.

-

For 1H NMR, typical parameters include a spectral width of 0-14 ppm, a 30° pulse angle, a relaxation delay of 2 seconds, and an accumulation of 16 to 32 scans.

-

For 13C NMR, a proton-decoupled spectrum is obtained with a spectral width of 0-200 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of the 13C isotope.

-

-

Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO-d6 (δH 2.50 and δC 39.5).

2. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 10-100 µg/mL.

-

Data Acquisition (ESI-MS):

-

The sample solution is introduced into an Electrospray Ionization (ESI) source coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap analyzer).

-

The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]+ and other adducts like the sodium adduct [M+Na]+.

-

Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve maximum ion intensity and stability.

-

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ions, which provides the molecular weight of the compound.

Mandatory Visualization

Experimental Workflow for Spectroscopic Characterization

The logical flow for the characterization of this compound involves a series of steps from sample isolation to final structure confirmation.

Hypothesized Signaling Pathway Modulation

While the specific signaling pathways directly modulated by this compound are still under investigation, related xanthones have been shown to influence key cellular signaling cascades, such as the PI3K/Akt pathway, which is crucial in cell survival and proliferation.

Preliminary Cytotoxic Assays of 7-O-Methylmangiferin on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylmangiferin, a derivative of the naturally occurring xanthone mangiferin, is a promising candidate for anticancer drug development. While extensive research has documented the cytotoxic and apoptotic effects of mangiferin against various cancer cell lines, specific data on its 7-O-methylated counterpart remains emergent. This technical guide synthesizes the available information on mangiferin and its derivatives to provide a comprehensive overview of the expected preliminary cytotoxic assays for this compound, including detailed experimental protocols, data presentation, and insights into potential mechanisms of action. It is important to note that while direct quantitative data for this compound is limited in the public domain, the methodologies and potential outcomes can be inferred from studies on its parent compound and other derivatives.

Data Presentation: Comparative Cytotoxicity

Due to the limited availability of specific IC50 values for this compound, the following table summarizes the cytotoxic activities of mangiferin against various cancer cell lines. This data serves as a crucial reference point for designing and interpreting cytotoxic assays for this compound, as structural modifications like methylation can influence bioactivity. For instance, some esterified and alkylated derivatives of mangiferin have demonstrated higher cytotoxic effects than the parent compound against the MDA-MB-231 breast cancer cell line.[1]

| Cell Line | Cancer Type | Mangiferin IC50 (µg/mL) | Incubation Time (h) | Assay |

| MCF-7 | Breast Adenocarcinoma | 41.2[2] | 48 | MTT |

| HeLa | Cervical Carcinoma | 44.7[3] | 48 | MTT |

| HT-29 | Colon Adenocarcinoma | >100 | 72 | Not specified |

| A549 | Lung Carcinoma | >100 | 72 | Not specified |

| HepG2 | Hepatocellular Carcinoma | >100 | 72 | Not specified |

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed methodologies for key in vitro cytotoxicity assays that are fundamental for evaluating the anticancer potential of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

-

This compound

-

Selected cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.

-

After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot a dose-response curve and determine the IC50 value.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of cell membrane integrity.

Materials:

-

LDH cytotoxicity assay kit

-

This compound

-

Selected cancer cell lines

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Assay Execution:

-

After the desired incubation period with this compound, transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate at room temperature for the time specified in the kit's protocol.

-

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

-

Data Analysis:

-

Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically involves comparing the LDH activity in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) wells.

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assays

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Potential Signaling Pathways Modulated by Mangiferin Derivatives

Based on studies with mangiferin, this compound may exert its cytotoxic effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.[6][7][8]

References

- 1. Synthesis of mangiferin derivatives, complexes, and carriers as potential therapeutic candidates for cancer treatment: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of Mangiferin, a Bioactive Compound Derived from Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Role of Mangiferin in Management of Cancers through Modulation of Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Anti-Inflammatory Potential of 7-O-Methylmangiferin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide explores the potential anti-inflammatory properties of 7-O-Methylmangiferin. Due to a scarcity of publicly available research specifically on this compound, this document extensively draws upon the well-documented anti-inflammatory activities of its parent compound, mangiferin. The quantitative data and experimental protocols presented herein are largely based on studies of mangiferin and related flavonoids and should be considered illustrative. Direct experimental validation is crucial to confirm these potential effects for this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.

This compound, a methylated derivative of the naturally occurring xanthone C-glucoside mangiferin, has emerged as a compound of interest for its potential therapeutic properties. Mangiferin, isolated from various parts of the mango tree (Mangifera indica), has demonstrated a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2] Methylation, a common strategy in medicinal chemistry, can modulate the pharmacokinetic and pharmacodynamic properties of a compound, potentially enhancing its bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the theoretical anti-inflammatory potential of this compound, based on the established mechanisms of mangiferin.

Putative Anti-Inflammatory Mechanisms of Action

The anti-inflammatory effects of mangiferin are attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. It is hypothesized that this compound shares these mechanisms.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[3][4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5] Mangiferin has been shown to suppress NF-κB activation by inhibiting the degradation of IκBα.[1][6] This action likely underlies the reduced expression of NF-κB target genes, including those encoding for cytokines and enzymes involved in the inflammatory cascade.

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, play crucial roles in transducing extracellular inflammatory signals into intracellular responses.[7][8] Mangiferin has been observed to inhibit the phosphorylation of ERK1/2 and JNK, thereby attenuating downstream inflammatory events.[1][9]

Downregulation of Pro-Inflammatory Mediators

The activation of NF-κB and MAPK pathways leads to the production of a host of pro-inflammatory molecules. This compound is anticipated to inhibit the production of these mediators, mirroring the actions of mangiferin.

-

Pro-inflammatory Cytokines: Mangiferin has been shown to reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various inflammatory models.[1][2][6]

-

Nitric Oxide (NO): Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Mangiferin can inhibit iNOS expression and subsequent NO production.[6]

-

Prostaglandin E2 (PGE2): Prostaglandins are lipid mediators of inflammation produced via the cyclooxygenase (COX) enzymes. Mangiferin has been reported to downregulate the expression of COX-2, leading to reduced PGE2 synthesis.[10]

Quantitative Data Summary (Based on Mangiferin and Related Flavonoids)

The following tables summarize quantitative data on the anti-inflammatory effects of mangiferin and other relevant flavonoids. It is critical to note that these values are for related compounds and have not been experimentally determined for this compound.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by Mangiferin and a Related Flavonoid

| Compound | Cell Line | Stimulant | Mediator Inhibited | IC50 / Effective Concentration | Reference |

| Mangostenone F | RAW264.7 | LPS | NO | Dose-dependent inhibition | [6] |

| Mangostenone F | RAW264.7 | LPS | TNF-α | Dose-dependent inhibition | [6] |

| Mangostenone F | RAW264.7 | LPS | IL-6 | Dose-dependent inhibition | [6] |

| Mangostenone F | RAW264.7 | LPS | IL-1β | Dose-dependent inhibition | [6] |

| 7-O-Methylnaringenin | RAW264.7 | LPS | TNF-α | Downregulated at 10, 20, 40 µg/mL | [9][11] |

| 7-O-Methylnaringenin | RAW264.7 | LPS | IL-6 | Downregulated at 10, 20, 40 µg/mL | [9][11] |

| 7-O-Methylnaringenin | RAW264.7 | LPS | IL-1β | Downregulated at 10, 20, 40 µg/mL | [9][11] |

Table 2: In Vivo Anti-Inflammatory Effects of Mangiferin

| Animal Model | Compound | Dosage | Effect | Reference |

| Collagen-Induced Arthritis (CIA) in DBA1/J mice | Mangiferin | Dose-dependent | Suppressed progression and incidence of CIA | [1] |

| Sepsis-activated MAPKs | Mangiferin | 10 to 100 mg/kg (oral) | Inhibited NF-κB signaling | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory potential of this compound. These are generalized protocols and would require optimization for the specific compound.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This model is widely used to screen for acute anti-inflammatory activity.[12][13][14]

-

Animals: Male Wistar rats or Swiss albino mice are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into control, standard drug (e.g., indomethacin), and test compound (this compound at various doses) groups.

-

Compound Administration: The test compound and standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in cultured macrophages.[6][15]

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 24-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Cytokines (TNF-α, IL-6, IL-1β): The levels of cytokines in the supernatant are quantified using specific ELISA kits.

-

-

Cell Viability: A cell viability assay (e.g., MTT) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.

-

Data Analysis: The concentration-dependent inhibition of inflammatory mediators is determined.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to assess the effect of the compound on the activation of key signaling proteins.[9]

-

Cell Treatment and Lysis: RAW264.7 cells are treated with this compound and/or LPS as described above. After treatment, cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IκBα, p65 (NF-κB), ERK, JNK, and p38.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the level of activation.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

Caption: Putative mechanism of this compound in inhibiting inflammatory pathways.

Caption: General experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory activity of this compound is currently limited, the extensive research on its parent compound, mangiferin, provides a strong rationale for its investigation as a potential anti-inflammatory agent. The putative mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, suggest that this compound could effectively suppress the production of a wide range of pro-inflammatory mediators.

Future research should focus on a number of key areas:

-

Direct Experimental Validation: It is imperative to conduct in vitro and in vivo studies specifically with this compound to confirm its anti-inflammatory effects and elucidate its precise mechanisms of action.

-

Quantitative Analysis: Determining the IC50 values for the inhibition of various inflammatory mediators and establishing dose-response relationships in animal models are crucial next steps.

-

Pharmacokinetic and Safety Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is essential for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with mangiferin and other derivatives will provide valuable insights into the structural requirements for optimal anti-inflammatory activity.

References

- 1. Mangiferin suppresses CIA by suppressing the expression of TNF-α, IL-6, IL-1β, and RANKL through inhibiting the activation of NF-κB and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mangiferin: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effect of Mangostenone F in Lipopolysaccharide-Stimulated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 8. KEGG PATHWAY: map04010 [genome.jp]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 murine macrophage by 7-O-methyl-naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Oral and transdermal administration of lipopolysaccharide safely enhances self-healing ability through the macrophage network [frontiersin.org]

7-O-Methylmangiferin: A Technical Guide on its Potential Neuroprotective Effects

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively documents the neuroprotective properties of the natural polyphenol mangiferin. However, specific research on its derivative, 7-O-Methylmangiferin, is limited. This guide provides a detailed analysis of the neuroprotective effects of mangiferin as a predictive model for the potential therapeutic actions of this compound, highlighting shared structural features and likely mechanisms of action. The data and experimental protocols presented are derived from studies on mangiferin and should be considered as a foundation for future research specifically focused on this compound.

Introduction to this compound

This compound is a methylated derivative of mangiferin, a C-glucosylxanthone found in various plant species, notably from the mango tree (Mangifera indica) and Anemarrhena asphodeloides.[1] Mangiferin itself is well-regarded for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] The methylation at the 7-hydroxy position to form this compound may alter its pharmacokinetic properties, such as its ability to cross the blood-brain barrier, potentially enhancing its neuroprotective efficacy. This document explores the foundational evidence from mangiferin studies to build a strong case for the investigation of this compound as a promising neuroprotective agent.

Chemical Properties and Synthesis

This compound shares the core xanthone structure of mangiferin, which is crucial for its biological activities. The synthesis of this compound can be achieved through selective methylation of mangiferin.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(β-D-Glucopyranosyl)-1,3,6-trihydroxy-7-methoxy-9H-xanthen-9-one |

| Molecular Formula | C₂₀H₂₀O₁₁ |

| Molecular Weight | 436.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in polar organic solvents |

Potential Neuroprotective Mechanisms of Action

Based on extensive research on mangiferin, this compound is postulated to exert its neuroprotective effects through multiple signaling pathways. These mechanisms primarily involve the mitigation of oxidative stress and neuroinflammation, key pathological features in a range of neurodegenerative diseases.

Antioxidant Effects via the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Mangiferin is a known activator of this pathway.[4][5]

-

Mechanism: Under conditions of oxidative stress, mangiferin promotes the translocation of Nrf2 from the cytoplasm to the nucleus.[5] In the nucleus, Nrf2 binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5] This cascade enhances the cellular antioxidant capacity, thereby protecting neurons from oxidative damage.

Anti-inflammatory Effects via NF-κB Inhibition

Neuroinflammation, mediated by microglia and astrocytes, contributes significantly to neuronal damage in neurodegenerative disorders. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Mangiferin has been shown to inhibit this pathway.[6][7]

-

Mechanism: Mangiferin can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[6] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[6][8]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is crucial for promoting cell survival and inhibiting apoptosis. Mangiferin has been demonstrated to activate this pro-survival pathway.

-

Mechanism: By activating the PI3K/Akt pathway, mangiferin can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9. Furthermore, this pathway can enhance the expression of anti-apoptotic proteins like Bcl-2, ultimately leading to increased neuronal survival in the face of neurotoxic insults.

Quantitative Data on the Neuroprotective Effects of Mangiferin

The following tables summarize key quantitative data from in vitro and in vivo studies on mangiferin, which provide a basis for predicting the potential efficacy of this compound.

Table 2: In Vitro Neuroprotective Effects of Mangiferin

| Experimental Model | Toxin/Insult | Mangiferin Concentration | Measured Effect | Quantitative Result | Reference |

| Primary Hippocampal Neurons | Lipopolysaccharide (LPS) | 20 µmol/L | Increased Cell Viability | 79.91% of control | [9] |

| Primary Hippocampal Neurons | Lipopolysaccharide (LPS) | 40 µmol/L | Increased Cell Viability | 88.02% of control | [9] |

| HL-60 Cells | - | 50 µmol/L | Increased Nuclear Nrf2 Protein | Time-dependent increase | [4] |

| HT-29 Cells | TNF-α | Dose-dependent | Inhibition of NF-κB Luciferase Activity | Significant inhibition | [6] |

| MCF-7 Cells | - | - | IC₅₀ (Cytotoxicity) | 41.2 µg/mL | [10] |

| HeLa Cells | - | - | IC₅₀ (Cytotoxicity) | 44.7 µg/mL | [10] |

| DPPH Radical Scavenging | - | - | IC₅₀ | 17.6 µg/mL | [11] |

Table 3: In Vivo Neuroprotective Effects of Mangiferin

| Animal Model | Toxin/Insult | Mangiferin Dosage | Measured Effect | Quantitative Result | Reference |

| Wistar Rats | 3-Nitropropionic acid | 10 mg/kg | Improved Motor Coordination (Rotarod) | Significant increase in latency to fall | [12] |

| Wistar Rats | 3-Nitropropionic acid | 20 mg/kg | Improved Motor Coordination (Rotarod) | Highly significant increase in latency to fall | [12] |

| Wistar Rats | 3-Nitropropionic acid | 10 mg/kg | Increased SOD activity in hippocampus | Significant enhancement | [13] |

| Wistar Rats | 3-Nitropropionic acid | 20 mg/kg | Increased SOD activity in hippocampus | Significant enhancement | [13] |

| C57BL/6 Mice | MPTP | 10, 20, 40 mg/kg | Prevention of Dopamine Depletion | Significant prevention | [1] |

| Wistar Rats | Lead (Pb) | 50, 100, 200 mg/kg | Increased Nuclear Nrf2 in Hippocampus | Dose-dependent increase | [5] |

| Mice | Dextran Sulfate Sodium | - | Inhibition of IκBα degradation in colon | Significant inhibition | [6] |

Detailed Experimental Protocols (Based on Mangiferin Studies)

In Vitro Model: Neuroprotection against LPS-Induced Injury in Primary Hippocampal Neurons

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Treatment: On day in vitro (DIV) 7, neurons are pre-treated with varying concentrations of the test compound (e.g., 20 µmol/L and 40 µmol/L of mangiferin) for 2 hours. Subsequently, lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the culture medium for 24 or 48 hours to induce neuroinflammation and neuronal injury.

-

Cell Viability Assay: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay. After treatment, CCK-8 solution is added to each well and incubated for 2 hours. The absorbance is measured at 450 nm using a microplate reader.

-

Cytokine Measurement: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-Nrf2, Nrf2, p-p65, p65, p-IκBα, IκBα, β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model: Neuroprotection in a Rat Model of Huntington's Disease (3-NP Induced)

-

Animals: Adult male Wistar rats (200-250 g) are used. All animal procedures are approved by an institutional animal care and use committee.

-

Treatment Groups:

-

Group 1: Normal Control (vehicle administration)

-

Group 2: Disease Control (3-Nitropropionic acid [3-NP] administration)

-

Group 3: Test Compound (e.g., Mangiferin 10 mg/kg, p.o.) + 3-NP

-

Group 4: Test Compound (e.g., Mangiferin 20 mg/kg, p.o.) + 3-NP

-

-

Induction of Neurotoxicity: 3-NP is administered intraperitoneally (i.p.) at a dose of 15 mg/kg for 7 consecutive days to induce striatal lesions and motor deficits, mimicking Huntington's disease. The test compound is administered orally (p.o.) for 14 days, starting 7 days before the first 3-NP injection.

-

Behavioral Assessment:

-

Rotarod Test: Motor coordination and balance are assessed by measuring the latency of the rats to fall from a rotating rod.

-

Open Field Test: Spontaneous locomotor activity and anxiety-like behavior are evaluated by tracking the movement of the rats in an open arena.

-

-

Biochemical Analysis: Following the behavioral tests, animals are euthanized, and brain tissues (striatum, hippocampus, and cortex) are collected.

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA) and reduced glutathione (GSH), as well as the activity of superoxide dismutase (SOD) and catalase (CAT), are measured using commercially available assay kits.

-

Pro-inflammatory Markers: Levels of TNF-α and IL-6 in brain homogenates are quantified using ELISA kits.

-

-

Histopathological Examination: Brain sections are stained with Hematoxylin and Eosin (H&E) to assess neuronal damage and morphological changes in the striatum.

Signaling Pathway and Experimental Workflow Diagrams

Conclusion and Future Directions

The extensive body of research on mangiferin strongly suggests that its derivative, this compound, holds significant promise as a neuroprotective agent. The predicted mechanisms of action, centered on the modulation of the Nrf2/ARE, NF-κB, and PI3K/Akt signaling pathways, provide a solid foundation for its therapeutic potential in neurodegenerative diseases characterized by oxidative stress and neuroinflammation.

However, it is imperative to underscore that the data presented in this guide are predominantly extrapolated from studies on mangiferin. Direct experimental validation is crucial to confirm the neuroprotective efficacy and mechanisms of this compound. Future research should focus on:

-

Comparative studies directly comparing the neuroprotective effects of mangiferin and this compound in both in vitro and in vivo models.

-

Pharmacokinetic studies to determine the blood-brain barrier permeability and bioavailability of this compound.

-

Dose-response studies to establish the optimal therapeutic window for this compound.

-

Investigation in various neurodegenerative disease models to assess its efficacy in conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

References

- 1. Mangiferin: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphenolic protection: the role of mangiferin in mitigating neurodegeneration and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mangiferin: A natural neuroprotective polyphenol with anti-inflammatory and anti-oxidant properties for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mangiferin activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mangiferin exerts neuroprotective activity against lead-induced toxicity and oxidative stress via Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mangiferin attenuates the symptoms of dextran sulfate sodium-induced colitis in mice via NF-κB and MAPK signaling inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mangiferin, a novel nuclear factor kappa B-inducing kinase inhibitor, suppresses metastasis and tumor growth in a mouse metastatic melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammation and Anti-Pyroptosis Activities of Mangiferin via Suppressing NF-κB/NLRP3/GSDMD Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mangiferin attenuates lipopolysaccharide-induced neuronal injuries in primary cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of Mangiferin, a Bioactive Compound Derived from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Neuroprotective potency of mangiferin against 3-nitropropionic acid induced Huntington’s disease-like symptoms in rats: possible antioxidant and anti-inflammatory mechanisms [frontiersin.org]

- 13. Neuroprotective potency of mangiferin against 3-nitropropionic acid induced Huntington’s disease-like symptoms in rats: possible antioxidant and anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 7-O-Methylmangiferin from Polygala tenuifolia

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Methylmangiferin, a xanthone C-glucoside, is a significant bioactive compound found in the roots of Polygala tenuifolia (Yuan Zhi), a plant with a long history of use in traditional medicine.[1][2] This molecule has garnered interest for its potential pharmacological activities, including neuroprotective and anti-inflammatory effects.[3] These application notes provide a detailed protocol for the efficient extraction and purification of this compound from Polygala tenuifolia root material, yielding a high-purity compound suitable for research and drug development purposes.

The described methodology employs a sequential process of ultrasonic-assisted extraction followed by a multi-step chromatographic purification. This approach ensures a high yield of the target compound while systematically removing impurities.

Data Presentation

The following table summarizes the expected quantitative data at each major stage of the extraction and purification process. The values are based on typical yields and purities achievable with the described protocol.

| Stage | Starting Material | Product | Yield (%) | Purity (%) | Analytical Method |

| Extraction | 1 kg dried Polygala tenuifolia root powder | Crude 70% Ethanol Extract | ~15-20% (of dry weight) | ~1-2% | HPLC-UV |

| Column Chromatography (Macroporous Resin) | 150 g Crude Extract | Enriched Xanthone Fraction | ~10-15% (of crude extract) | ~20-30% | HPLC-UV |

| Column Chromatography (Sephadex LH-20) | 15 g Enriched Fraction | Partially Purified this compound | ~5-8% (of enriched fraction) | ~85-95% | HPLC-UV |

| Preparative HPLC | 1 g Partially Purified Fraction | High-Purity this compound | ~90-95% (of partially purified fraction) | >98% | HPLC-UV, qNMR |

Experimental Protocols

Plant Material Preparation

-

Source: Obtain dried roots of Polygala tenuifolia.

-

Processing: Grind the dried roots into a coarse powder (40-60 mesh) to increase the surface area for efficient extraction.

-

Drying: Ensure the powdered material is completely dry by placing it in a vacuum oven at 40-50°C for 24 hours to remove any residual moisture.

Ultrasonic-Assisted Extraction

This method is employed for its efficiency and reduced extraction time compared to conventional methods.

-

Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.

-

Extraction Procedure:

-

Place 1 kg of the dried Polygala tenuifolia root powder into a large glass extraction vessel.

-

Add 40 L of 70% ethanol to achieve a 40:1 liquid-to-solid ratio.[4]

-

Submerge the vessel in an ultrasonic bath.

-

Set the ultrasonic frequency to 40 kHz and the temperature to 48°C.[5]

-

After extraction, separate the mixture by filtration through Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the solid residue two more times with fresh solvent to ensure exhaustive extraction.

-

Pool the supernatants from all three extraction cycles.

-

-

Concentration: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Purification

A multi-step chromatographic approach is used to isolate this compound from the complex crude extract.

-

Column Preparation:

-

Select a macroporous adsorption resin (e.g., Diaion HP-20).

-

Pack a glass column (10 cm diameter x 100 cm length) with the resin and equilibrate with deionized water.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (deionized water).

-

Load the dissolved extract onto the prepared column.

-

-

Elution:

-

Wash the column with several column volumes of deionized water to remove sugars and other highly polar impurities.

-

Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80%, and 95% ethanol).

-

Collect fractions of the eluate.

-

-

Fraction Analysis:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing xanthones.

-

Pool the fractions rich in this compound (typically eluting in the 40-60% ethanol fractions).

-

-

Concentration: Concentrate the pooled fractions using a rotary evaporator to yield an enriched xanthone fraction.

-

Column Preparation:

-

Swell Sephadex LH-20 gel in 100% methanol for at least 4 hours.

-

Pack a glass column (5 cm diameter x 100 cm length) with the swollen gel.

-

Equilibrate the column by washing with 2-3 column volumes of 100% methanol.

-

-

Sample Loading:

-

Dissolve the enriched xanthone fraction in a minimal volume of 100% methanol.

-

Carefully load the sample onto the top of the Sephadex LH-20 column.

-

-

Elution:

-

Elute the column with 100% methanol at a constant flow rate.

-

Collect fractions of the eluate.

-

-

Fraction Analysis and Pooling:

-

Monitor the fractions by analytical HPLC to identify those containing this compound.

-

Pool the fractions containing this compound with a purity of >85%.

-

-

Concentration: Concentrate the pooled fractions under reduced pressure to obtain partially purified this compound.

-

System and Column:

-

Preparative HPLC system equipped with a UV detector.

-

Reversed-phase C18 column (e.g., 20 mm x 250 mm, 10 µm particle size).

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Elution Program:

-

Develop a gradient elution method to separate this compound from the remaining impurities. A typical gradient might be:

-

0-10 min: 15-25% B

-

10-40 min: 25-40% B

-

40-45 min: 40-90% B (column wash)

-

45-50 min: 90-15% B (re-equilibration)

-

-

Set the flow rate to 10-15 mL/min.

-

-

Sample Preparation and Injection:

-

Dissolve the partially purified this compound in the initial mobile phase composition.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample onto the column.

-

-

Fraction Collection and Final Processing:

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 320 nm).

-

Collect the peak corresponding to this compound.

-

Combine the collected pure fractions.

-

Remove the organic solvent using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain high-purity this compound as a powder.

-

Visualization of Experimental Workflow

Caption: Workflow for this compound extraction and purification.

References

- 1. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthone glycosides from Polygala tenuifolia and their conformational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of 7-O-Methylmangiferin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylmangiferin, a derivative of the naturally occurring xanthone mangiferin, has garnered significant interest within the scientific community for its potential pharmacological activities. As research into its therapeutic applications progresses, the need for a robust, accurate, and reliable analytical method for its quantification is paramount. This application note details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound in various sample matrices. This method is crucial for quality control, pharmacokinetic studies, and the standardization of extracts containing this compound.

The principle of this method is based on reversed-phase HPLC, where this compound is separated from other components on a C18 stationary phase. Elution is achieved using a gradient mobile phase of acetonitrile and acidified water, which ensures optimal peak shape and resolution. Quantification is accomplished by detecting the UV absorbance of the analyte and comparing its peak area to a calibration curve constructed from reference standards of known concentrations.

Quantitative Data Summary

The following table summarizes the typical performance parameters for this HPLC method. It is important to note that these values are representative and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed to confirm these parameters for a specific application.

| Parameter | Typical Value |

| Retention Time (t_R) | Approximately 9-14 minutes |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10-40% B

-

20-25 min: 40-10% B

-

25-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 258 nm and 317 nm (Mangiferin and its derivatives typically show strong absorbance at these wavelengths).[1]

-

Injection Volume: 10 µL

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (General Procedure for a Plant Extract)

-

Extraction: Accurately weigh a known amount of the powdered plant material. Extract the sample with a suitable solvent, such as methanol, using ultrasonication or maceration.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the working standard solutions in ascending order of concentration to build the calibration curve.

-

Inject the prepared sample solutions.

-

Record the chromatogram and the peak area for this compound for each injection.

Calculation

-

Calibration Curve: Plot a graph of the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation derived from the calibration curve.

Visualizations

Caption: HPLC workflow for this compound quantification.

Caption: Relationship between HPLC method, validation, and applications.

References

Formulation of 7-O-Methylmangiferin: Application Notes and Protocols for Oral and Parenteral Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylmangiferin, a xanthone glucoside, is a promising natural compound with a range of pharmacological activities. However, its therapeutic potential is often hindered by poor aqueous solubility and low permeability, which leads to suboptimal bioavailability when administered orally.[1] Formulating this active pharmaceutical ingredient (API) for both oral and parenteral routes requires advanced drug delivery strategies to overcome these biopharmaceutical challenges.[2][3]

This document provides detailed application notes and experimental protocols for several key formulation technologies aimed at enhancing the delivery of this compound. These include solid dispersions and cyclodextrin complexes primarily for oral administration, and polymeric nanoparticles and liposomes for both oral and parenteral applications.[4][5] The protocols are based on established methodologies and data from studies on the parent compound, mangiferin, which shares similar physicochemical properties.

Part 1: Formulations for Oral Administration

Oral delivery is the preferred route of administration due to patient convenience and compliance. The primary challenge for this compound is its poor solubility, which is a rate-limiting step for absorption.[6] The following strategies aim to increase its dissolution rate and solubility in gastrointestinal fluids.

Amorphous Solid Dispersions

Application Note: Amorphous Solid Dispersions (ASDs) are a well-established strategy for enhancing the oral bioavailability of poorly water-soluble drugs.[7] In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix. This amorphous state prevents the drug from crystallizing, leading to higher apparent solubility and a faster dissolution rate upon contact with aqueous fluids.[8] Common polymers used include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).[7][8]